

Technical Guide: Physicochemical Properties of 5,7-Dichloro-2-methylquinoline

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Compound of Interest

Compound Name: 5,7-Dichloro-2-methylquinoline

Cat. No.: B1318215

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physicochemical properties of **5,7-dichloro-2-methylquinoline**, with a primary focus on its melting point. It is important to note that while comprehensive data exists for the related compound, 5,7-dichloro-8-hydroxy-2-methylquinoline, specific experimental values for the melting point of **5,7-dichloro-2-methylquinoline** are not readily available in the reviewed scientific literature or supplier documentation. One major supplier explicitly states that analytical data for this compound is not collected[1].

This guide provides the available data for **5,7-dichloro-2-methylquinoline** and, for comparative purposes, data for its hydroxylated analogue. Furthermore, it outlines a detailed, generalized experimental protocol for melting point determination, which is applicable to solid crystalline compounds like the one in question.

Physicochemical Data

The following table summarizes the available quantitative data for **5,7-dichloro-2-methylquinoline** and its hydroxylated analogue, 5,7-dichloro-8-hydroxy-2-methylquinoline.

Property	5,7-Dichloro-2-methylquinoline	5,7-dichloro-8-hydroxy-2-methylquinoline
CAS Number	26933-09-5[1]	72-80-0[2]
Molecular Formula	C ₁₀ H ₇ Cl ₂ N[1]	C ₁₀ H ₇ Cl ₂ NO[2]
Molecular Weight	212.08 g/mol [1]	228.07 g/mol [2][3]
Physical Form	Solid[1]	Crystalline Powder
Melting Point	Data not available	108-112 °C (decomposes)[2]
Boiling Point	312.2°C at 760 mmHg[4]	Data not available
Density	1.351 g/cm ³ [4]	Data not available
InChI Key	HOGMFBWKANERDP-UHFFFAOYSA-N[1]	GPTXWRGISTZRIO-UHFFFAOYSA-N[2]
SMILES String	Cc1ccc2c(Cl)cc(Cl)cc2n1[1]	Cc1ccc2c(Cl)cc(Cl)c(O)c2n1[2]

Experimental Protocol: Capillary Melting Point Determination

The following is a standard methodology for determining the melting point of a solid organic compound using the capillary method. This procedure is a fundamental technique for assessing the purity of a crystalline solid.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.5°C), whereas impure samples display a depressed and broader melting range.

Materials & Apparatus:

- Sample of **5,7-dichloro-2-methylquinoline**
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube with heating bath)

- Spatula
- Mortar and pestle (if sample is not a fine powder)
- Calibrated thermometer or digital temperature probe

Procedure:

- Sample Preparation:
 - Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.
 - Carefully tap the open end of a capillary tube into the powder to collect a small amount of the sample.
 - Invert the tube and tap its sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample column should be approximately 2-4 mm high.
- Apparatus Setup:
 - Place the prepared capillary tube into the sample holder of the melting point apparatus.
 - Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block or bath adjacent to the sample.
- Approximate Melting Point Determination (Rapid Scan):
 - If the melting point is unknown, perform a rapid determination first.
 - Set a fast ramp rate (e.g., 10-20°C per minute).
 - Record the approximate temperature at which the sample melts. This provides a preliminary range and prevents excessive time spent on the precise measurement.
- Precise Melting Point Determination (Slow Scan):

- Allow the apparatus to cool to at least 20°C below the approximate melting point observed.
- Place a new prepared capillary tube into the apparatus.
- Set a slow, precise heating ramp rate (typically 1-2°C per minute). A slow rate is critical to ensure thermal equilibrium between the sample, heating block, and thermometer.
- Carefully observe the sample.
- Record the temperature (T_1) at which the first drop of liquid appears.
- Continue heating and observing. Record the temperature (T_2) at which the last solid crystal melts, resulting in a completely clear liquid.
- The melting point is reported as the range from T_1 to T_2 .

- Confirmation:
 - Repeat the precise determination at least once more with a fresh sample to ensure the results are reproducible.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the determination and interpretation of a compound's melting point.

Sample Preparation

Grind Sample to Fine Powder

Load Sample into Capillary Tube

Pack Sample to 2-4 mm Height

Measurement

Place Tube in Apparatus

Heat Rapidly for Approximate M.P.

Cool Apparatus

Heat Slowly (1-2°C/min)

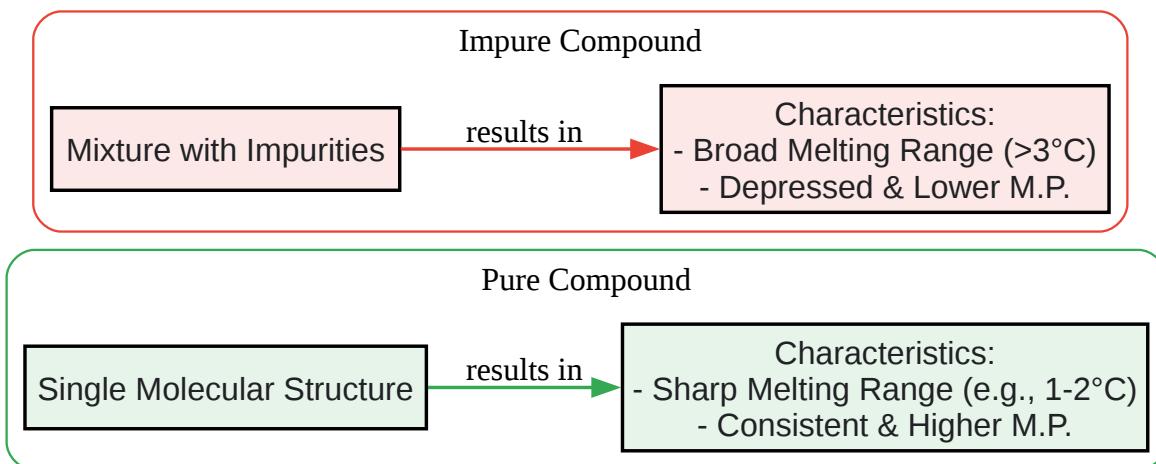
Record T1 (First Liquid)

Record T2 (All Liquid)

Report Melting Range (T1 - T2)

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Caption: Experimental workflow for capillary melting point determination.

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Caption: Logical relationship between compound purity and melting point.

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